

Mass Spectrometry Analysis of 5-Bromo-1-benzofuran-2-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name:	5-Bromo-1-benzofuran-2-carbaldehyde
Cat. No.:	B134391

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of **5-Bromo-1-benzofuran-2-carbaldehyde**, a versatile building block in medicinal chemistry. This document outlines detailed experimental protocols, predicted fragmentation patterns, and the biological context of benzofuran derivatives, offering valuable insights for researchers in drug discovery and development.

Introduction

5-Bromo-1-benzofuran-2-carbaldehyde ($C_9H_5BrO_2$) is a heterocyclic compound with a molecular weight of 225.04 g/mol .^[1]^[2] The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.^[3]^[4] The presence of a bromine atom and an aldehyde group provides reactive sites for various synthetic transformations, making it a valuable intermediate in the synthesis of novel therapeutics.^[3] Understanding its mass spectral behavior is crucial for its identification, characterization, and quality control in pharmaceutical synthesis.

Experimental Protocols

A standard approach for the analysis of **5-Bromo-1-benzofuran-2-carbaldehyde** involves Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol is a typical method that can be adapted for this compound.

Sample Preparation

A stock solution of **5-Bromo-1-benzofuran-2-carbaldehyde** should be prepared in a suitable volatile solvent such as dichloromethane or ethyl acetate. Subsequent dilutions are then made to the desired concentration for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS or equivalent) is suitable for this analysis.
- Carrier Gas: Helium at a constant flow rate.
- Injection: A split/splitless injector is typically used.
- Ionization Mode: Electron Ionization (EI) at 70 eV is the standard for creating reproducible fragmentation patterns.

Table 1: GC-MS Instrumental Parameters

Parameter	Value
Gas Chromatograph	
Injector Temperature	250 °C
Injection Mode	Splitless
Column	Phenyl-arylene polymer or similar
Oven Temperature Program	Initial temp. 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Mass Range	m/z 50-300
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C

Mass Spectral Data and Fragmentation Analysis

While a publicly available mass spectrum for **5-Bromo-1-benzofuran-2-carbaldehyde** is not readily found, a predicted fragmentation pattern can be deduced based on the known fragmentation of its parent compound, benzofuran-2-carboxaldehyde, and the general rules of mass spectrometry for aromatic and brominated compounds.

The mass spectrum of benzofuran-2-carboxaldehyde shows a prominent molecular ion peak at m/z 146.^[5] Key fragments arise from the loss of a hydrogen atom (M-1) to form a stable acylium ion, and the loss of the formyl group (M-29).

For **5-Bromo-1-benzofuran-2-carbaldehyde**, the molecular ion peak is expected to be a doublet at m/z 224 and 226, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

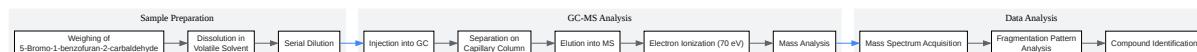
Table 2: Predicted Mass Spectral Data for **5-Bromo-1-benzofuran-2-carbaldehyde**

m/z (Predicted)	Ion Structure	Fragmentation Pathway
224/226	$[\text{C}_9\text{H}_5^{79}\text{BrO}_2]^+$ / $[\text{C}_9\text{H}_5^{81}\text{BrO}_2]^+$	Molecular Ion (M^+)
223/225	$[\text{C}_9\text{H}_4^{79}\text{BrO}_2]^+$ / $[\text{C}_9\text{H}_4^{81}\text{BrO}_2]^+$	Loss of H radical from the aldehyde
195/197	$[\text{C}_8\text{H}_4^{79}\text{BrO}]^+$ / $[\text{C}_8\text{H}_4^{81}\text{BrO}]^+$	Loss of CHO radical (formyl group)
144	$[\text{C}_9\text{H}_4\text{O}_2]^+$	Loss of Br radical
116	$[\text{C}_8\text{H}_4\text{O}]^+$	Loss of Br and CO
88	$[\text{C}_7\text{H}_4]^+$	Further fragmentation

Visualization of Experimental and Logical Relationships

Experimental Workflow

The following diagram illustrates the typical workflow for the GC-MS analysis of **5-Bromo-1-benzofuran-2-carbaldehyde**.

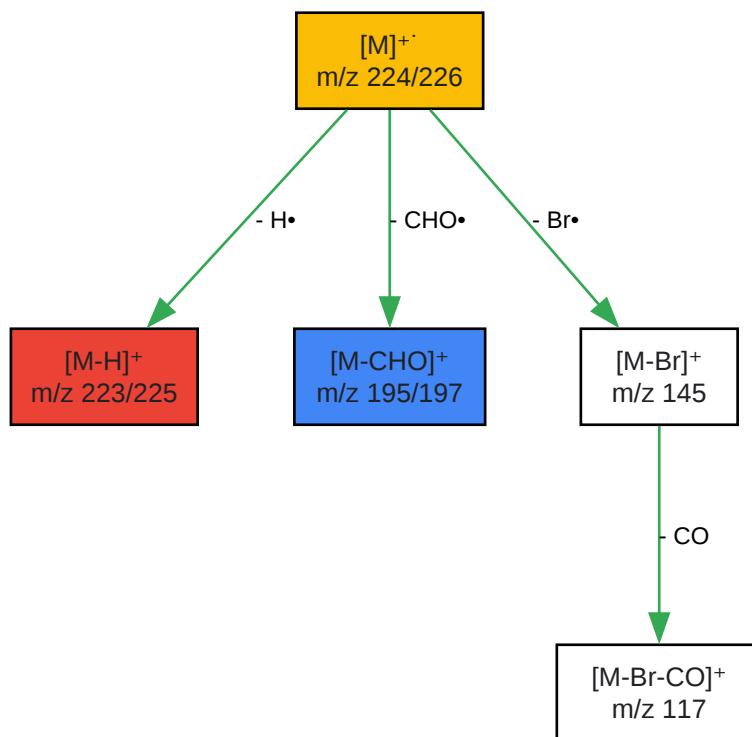


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GC-MS Analysis Workflow

Proposed Fragmentation Pathway

The fragmentation of **5-Bromo-1-benzofuran-2-carbaldehyde** under electron ionization is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation events lead to the formation of characteristic product ions.

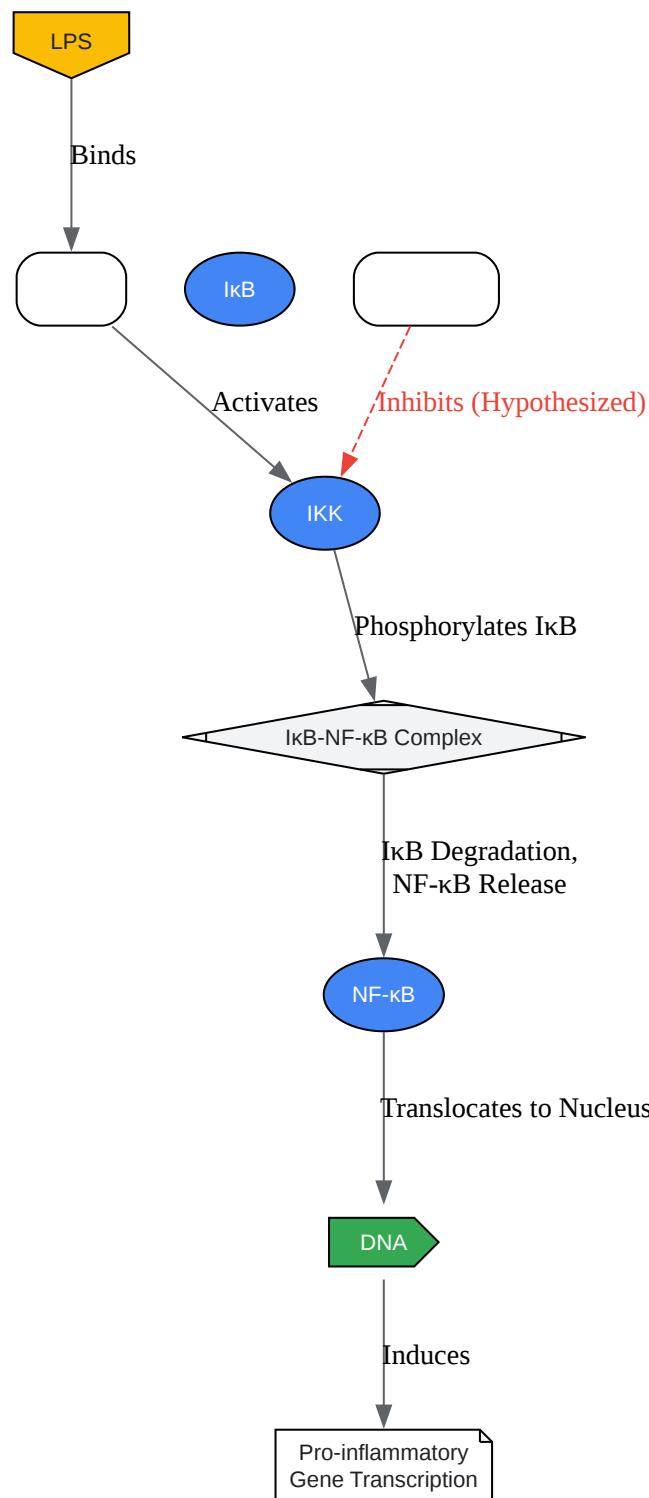
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Proposed Fragmentation of **5-Bromo-1-benzofuran-2-carbaldehyde**

Biological Context and Signaling Pathways

Benzofuran derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory properties.^[6] Studies have indicated that some benzofuran compounds can modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.^[7] These pathways are crucial regulators of the inflammatory response.

The diagram below illustrates a simplified representation of the NF-κB signaling pathway and a hypothetical point of intervention for a benzofuran derivative.



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Hypothetical Modulation of the NF-κB Pathway by a Benzofuran Derivative

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry analysis of **5-Bromo-1-benzofuran-2-carbaldehyde**. The detailed experimental protocol, predicted fragmentation data, and visualization of analytical and biological pathways offer a comprehensive resource for researchers. While an experimental mass spectrum is not currently available in public databases, the provided information allows for the confident identification and characterization of this important pharmaceutical intermediate. Further studies to confirm the predicted fragmentation pattern and to explore the biological activities of its derivatives are warranted.

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